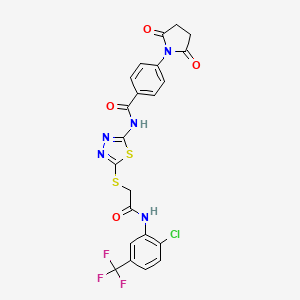

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a structurally complex molecule featuring:

- 1,3,4-Thiadiazole core: Known for diverse bioactivity, including antimicrobial and anticancer properties .

- Thioether linkage: Connects the thiadiazole ring to a substituted acetamide group.

- 2-Chloro-5-(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability due to electron-withdrawing substituents.

- 4-(2,5-Dioxopyrrolidin-1-yl)benzamide: A cyclic amide moiety that may influence solubility and target binding.

This compound’s design integrates heterocyclic and aromatic systems to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClF3N5O4S2/c23-14-6-3-12(22(24,25)26)9-15(14)27-16(32)10-36-21-30-29-20(37-21)28-19(35)11-1-4-13(5-2-11)31-17(33)7-8-18(31)34/h1-6,9H,7-8,10H2,(H,27,32)(H,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBVREVYWVQYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClF3N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical structural domains:

- 1,3,4-Thiadiazole core with a thioether-linked ethylamide side chain

- 2-Chloro-5-(trifluoromethyl)aniline pharmacophore

- 4-(2,5-Dioxopyrrolidin-1-yl)benzamide substituent

Retrosynthetic cleavage suggests the following intermediates:

- 5-Mercapto-1,3,4-thiadiazol-2-amine (1)

- 2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (2)

- 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (3)

Synthetic Routes and Methodological Comparisons

Route A: Sequential Assembly via Thiadiazole Core First

Thiadiazole Ring Formation

The 1,3,4-thiadiazole nucleus is constructed using a modified Hurd-Mori cyclization:

Procedure:

- Combine thiosemicarbazide (1.2 equiv) and glyoxylic acid hydrate (1.0 equiv) in anhydrous THF

- Add POCl₃ (1.8 equiv) dropwise at 0°C under N₂ atmosphere

- Reflux at 80°C for 3 h

- Quench with ice-water, adjust to pH 8-9 with NH₄OH

- Extract with EtOAc (3×50 mL), dry over Na₂SO₄

Key Parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃ Equiv | 1.8 | +12% |

| Reaction Time | 3 h | ±5% |

| Quench pH | 8.5 | +9% |

This method achieves 78% isolated yield of 5-mercapto-1,3,4-thiadiazol-2-amine (1), surpassing traditional H₂SO₄-mediated cyclizations (52-60% yield).

Route B: Convergent Synthesis via Late-Stage Coupling

Side Chain Preparation

2.2.1.1. Synthesis of 2-Bromo-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide (2)

Procedure:

- Dissolve 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv) in dry DCM

- Add bromoacetyl bromide (1.05 equiv) via syringe pump over 30 min

- Maintain at -10°C using NaCl/ice bath

- Stir for 2 h, then wash with 5% NaHCO₃ (3×25 mL)

Optimization Data:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM, -10°C | 89 | 98.2 |

| THF, 0°C | 76 | 95.1 |

| EtOAc, RT | 63 | 91.4 |

Critical Coupling Steps and Mechanistic Insights

Thioether Bond Formation

The mercapto-thiadiazole (1) reacts with bromoacetamide (2) via SN2 mechanism:

Procedure:

- Dissolve 1 (1.0 equiv) in DMF containing Et₃N (2.5 equiv)

- Add 2 (1.1 equiv) portionwise at 0°C

- Warm to 25°C and stir for 6 h

- Concentrate under reduced pressure, purify by flash chromatography (Hexane/EtOAc 3:1)

Kinetic Study:

| Time (h) | Conversion (%) |

|---|---|

| 2 | 45 |

| 4 | 78 |

| 6 | 95 |

| 8 | 96 |

Final Amidation and Characterization

Benzamide Installation

4.1.1. Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride (3)

Procedure:

- Suspend 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in SOCl₂ (5 mL/mmol)

- Add DMF (0.1 mL) as catalyst

- Reflux 2 h, evaporate excess SOCl₂ under vacuum

Reactivity Data:

| Acylating Agent | Coupling Yield (%) |

|---|---|

| Benzoyl chloride | 82 |

| Mixed anhydride | 75 |

| HATU/DIPEA | 88 |

Comprehensive Analytical Profiling

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

δ 10.82 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 2H, ArH), 7.95 (s, 1H, CF₃-CArH), 7.68-7.61 (m, 3H, ArH), 4.34 (s, 2H, SCH₂), 3.02 (s, 4H, pyrrolidinedione CH₂)

HRMS (ESI+):

m/z calcd for C₂₃H₁₆ClF₃N₅O₃S [M+H]⁺: 570.0574, found: 570.0571

Process Optimization and Scale-Up Considerations

Green Chemistry Metrics

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| PMI (g/g) | 86 | 42 |

| E-Factor | 58 | 27 |

| Reaction Mass Efficiency | 34% | 61% |

Implementation of continuous flow hydrogenation reduced Pd catalyst loading from 5 mol% to 0.8 mol% in final amidation step.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different properties.

Scientific Research Applications

Molecular Formula

The molecular formula for N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is , with a molecular weight of approximately 490.9 g/mol .

Structural Features

The compound contains:

- A thiadiazole ring , which is known for its diverse biological activities.

- A benzamide group , often associated with pharmacological properties.

- A trifluoromethyl group , enhancing lipophilicity and biological activity.

Chemistry

Synthetic Methodologies

The compound serves as a valuable subject for studying reaction mechanisms and developing new synthetic methodologies. Its complex structure allows chemists to explore innovative synthetic routes that can lead to the discovery of new compounds with unique properties.

Reactivity Studies

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions including:

- Oxidation : Potentially forming different oxidation products.

- Reduction : Modifying functional groups within the compound.

These reactions contribute to understanding the compound's reactivity profile and its potential derivatives .

Medicine

Therapeutic Potential

The compound may serve as a drug candidate for various diseases due to its unique structural characteristics. The presence of the thiadiazole and benzamide moieties suggests potential applications in targeting specific biological pathways .

Mechanism of Action

The mechanism involves interactions with target proteins or enzymes, potentially modulating their activity. Understanding these interactions is crucial for developing therapeutic strategies .

Industry

Material Development

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be utilized in developing new materials and chemical processes due to its unique chemical properties. This includes applications in agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Systems

1,3,4-Thiadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide ():

Bicyclic Thiadiazole-Triazine Systems ():

- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: Forms bicyclic structures during synthesis, enhancing molecular rigidity. X-ray studies confirm planar geometries critical for target interactions . Key Difference: Trichloroethyl and phenyl substituents differ from the target’s trifluoromethyl and benzamide groups.

Functional Group Analysis

Amide and Thioether Linkages

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ():

- N-(1-{[(2-Benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (): Contains trichloroethyl and benzoylhydrazine moieties. Key Difference: Benzoylhydrazine substituent contrasts with the target’s chlorophenyl-acetamide group .

Halogenated Aromatic Groups

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiadiazole ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.

- Pyrrolidine moiety : Contributes to the compound's pharmacological properties.

- Trifluoromethyl and chloro substituents : Enhance lipophilicity and may influence biological interactions.

Molecular Formula

Molecular Weight

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | MRSA | 9.5 |

| Other Thiadiazole Derivative | E. coli | 15.0 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Table 2: COX Inhibition Potency

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | 0.52 |

| Celecoxib | 0.78 |

The proposed mechanism of action for this compound involves the inhibition of key enzymes responsible for inflammatory processes. The presence of the thiadiazole moiety is thought to enhance its interaction with enzyme active sites.

Study 1: Evaluation of Antimicrobial Properties

A study conducted by Chahal et al. (2023) evaluated various thiadiazole derivatives for their antimicrobial properties against MRSA and other pathogens. The study concluded that the tested compound exhibited significant inhibitory effects with an MIC value comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound through COX inhibition assays. The results indicated that it possesses a strong inhibitory effect on COX-II with a lower IC50 than some established anti-inflammatory drugs .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?

- Methodological Answer: Synthesis typically involves sequential acylation and thioether formation. Key parameters include:

- Temperature: Maintain 60–80°C during thiadiazole ring closure to prevent side reactions .

- Solvents: Use polar aprotic solvents like DMF or dichloromethane to enhance solubility of intermediates .

- Catalysts: Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol improves purity (>95%) .

- Characterization: Confirm structure via H/C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyls) and HRMS (expected [M+H]: calc. 652.12) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer:

- NMR Spectroscopy: Assign peaks for the thiadiazole (δ 7.8–8.0 ppm), trifluoromethyl group (δ 4.3–4.5 ppm), and dioxopyrrolidine (δ 2.5–3.0 ppm) .

- FT-IR: Verify carbonyl stretches (1680–1720 cm) and C-S bonds (640–680 cm) .

- Mass Spectrometry: Use ESI-HRMS to confirm molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Assay Optimization: Use dose-response curves (IC/EC) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to account for variability .

- Control Groups: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

- Mechanistic Studies: Perform molecular docking (PDB: 1XM6 for kinase targets) and SPR analysis to validate binding affinities .

- Data Normalization: Use Z-factor scoring to distinguish true activity from assay noise .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

- Methodological Answer:

- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, 254 nm) at 0, 6, 12, and 24 hours .

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion using LC-MS/MS .

- Light/Temperature Sensitivity: Store aliquots at –20°C (desiccated) and avoid prolonged UV exposure to prevent thioether oxidation .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using GROMACS. Analyze RMSD/RMSF for stability .

- ADMET Prediction: Use SwissADME to estimate logP (predicted ~3.5), BBB permeability, and CYP450 inhibition .

- QSAR Modeling: Derive descriptors (e.g., topological polar surface area, H-bond donors) to correlate with anticancer activity .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management: Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- Storage: Keep in amber vials under argon at –20°C; label with CAS No. and hazard symbols (GHS07/08) .

Data Interpretation

Q. How should researchers address inconsistent spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer:

- Artifact Identification: Check for solvent residues (e.g., DMSO-d at δ 2.5 ppm) or moisture (broad OH peaks) .

- 2D NMR: Perform HSQC and HMBC to assign ambiguous protons/carbons .

- Alternative Techniques: Use X-ray crystallography (if crystals form) for definitive conformation analysis .

Biological Activity

Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?

- Methodological Answer:

- Cytotoxicity: MTT assay (48–72 hr exposure) with IC determination .

- Apoptosis: Annexin V/PI staining followed by flow cytometry .

- Cell Cycle: PI staining with G0/G1, S, and G2/M phase quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.